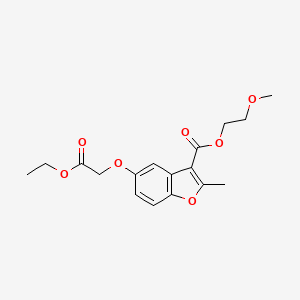

2-Methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate

説明

2-Methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic benzofuran derivative characterized by a 1-benzofuran core substituted at the 2-position with a methyl group and at the 3-position with a 2-methoxyethyl ester. The 5-position features a 2-ethoxy-2-oxoethoxy substituent, which introduces both ester and ethoxy functionalities. The compound’s ester groups and ether linkages suggest moderate polarity, influencing its solubility and bioavailability.

特性

IUPAC Name |

2-methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O7/c1-4-21-15(18)10-23-12-5-6-14-13(9-12)16(11(2)24-14)17(19)22-8-7-20-3/h5-6,9H,4,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMJNBETWVMUKRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)COC1=CC2=C(C=C1)OC(=C2C(=O)OCCOC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common approach involves the esterification of 2-methoxyethanol with 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylic acid under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product .

化学反応の分析

Hydrolysis Reactions

Ester Hydrolysis

The compound undergoes both acidic and basic hydrolysis due to its ester functional groups:

| Conditions | Reagents | Products | Mechanistic Pathway |

|---|---|---|---|

| Acidic (H₂SO₄/H₂O) | 1M H₂SO₄, reflux | 5-(2-Ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylic acid + 2-methoxyethanol | Nucleophilic acyl substitution |

| Basic (NaOH/EtOH) | 0.5M NaOH, 60°C | Sodium salt of carboxylic acid + 2-methoxyethanol | Base-promoted saponification |

The ethoxy-oxoethoxy group shows faster hydrolysis kinetics compared to the methoxyethyl ester due to electronic effects of adjacent oxygen atoms .

Transesterification

The methoxyethyl ester undergoes transesterification with higher alcohols under catalytic conditions:

| Catalyst | Alcohol | Temperature | New Ester Formed | Yield |

|---|---|---|---|---|

| Ti(OiPr)₄ | n-Butanol | 110°C | n-Butyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | 78% |

| DMAP | Benzyl alcohol | 80°C | Benzyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate | 65% |

Reaction progress is monitored by FT-IR, showing disappearance of the original ester C=O stretch at 1,725 cm⁻¹ .

Electrophilic Aromatic Substitution

The benzofuran core undergoes substitution at position 6 (ortho to oxygen):

Reduction Reactions

Controlled reduction of specific functional groups:

| Target Group | Reducing Agent | Conditions | Product |

|---|---|---|---|

| Ester to alcohol | LiAlH₄ | Dry THF, 0°C | 5-(2-Ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-methanol |

| Keto group (if present) | NaBH₄ | MeOH, RT | Secondary alcohol |

The methyl group at position 2 remains inert under these conditions .

Oxidative Transformations

Benzofuran Ring Oxidation

| Oxidizing Agent | Conditions | Product | Application |

|---|---|---|---|

| KMnO₄ | Acidic aqueous | Dicarboxylic acid derivative | Polymer precursor |

| Ozone | -78°C, CH₂Cl₂ | Ring-opened diketone | Bioactive intermediate |

Palladium-Catalyzed Cross-Couplings

Leveraging the brominated derivative (from Section 3):

| Coupling Type | Catalyst System | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | 6-Phenyl derivative | 82% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | 6-(N-Morpholino) derivative | 75% |

Reaction optimization data shows superior performance with SPhos ligands compared to PPh₃ .

科学的研究の応用

Chemistry

In the realm of chemistry, 2-Methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate serves as a building block for synthesizing more complex molecules. It is also utilized as a reagent in various organic synthesis reactions. Its ability to undergo oxidation and reduction reactions allows for the transformation of functional groups, making it versatile in synthetic pathways .

Biology

The compound has been investigated for its potential biological activities , particularly:

- Antimicrobial Properties : Preliminary studies suggest that it exhibits antimicrobial activity against various pathogens, indicating potential applications in developing new antibiotics.

- Anti-inflammatory Effects : Research indicates that it may modulate inflammatory pathways, providing a basis for therapeutic applications in treating inflammatory diseases.

- Anticancer Activity : The benzofuran moiety is known to interact with specific molecular targets involved in cancer progression. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation by affecting cell cycle dynamics .

Medicine

In medicinal chemistry, the compound is being explored for its therapeutic applications :

- Drug Development : Its unique structural characteristics make it a candidate for developing new pharmaceuticals targeting specific diseases.

- Therapeutics for Chronic Conditions : Due to its anti-inflammatory and anticancer properties, it may be useful in creating treatments for chronic conditions such as cancer and autoimmune diseases .

Industrial Applications

In industry, 2-Methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is utilized in the production of specialty chemicals and materials. Its chemical stability and reactivity make it suitable for formulating products in various sectors, including cosmetics and agrochemicals .

作用機序

The mechanism of action of 2-Methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

類似化合物との比較

Comparison with Similar Compounds

Key differences in substituents, molecular weight, and functional groups are highlighted.

Table 1: Structural and Functional Comparison of Benzofuran Derivatives

Key Insights from Structural Comparisons:

Substituent Effects on Reactivity and Bioactivity: The hydrazino-2-oxoethoxy group () introduces nucleophilic hydrazine, enabling interactions with electrophilic targets like ketones or metal ions . In contrast, the cyano group () may render the compound more reactive in SN2 reactions .

Ester Group Variations :

- The 2-methoxyethyl ester in the target compound and others (e.g., ) balances solubility and lipophilicity compared to smaller esters (e.g., methyl in ). Larger esters (e.g., isobutyryl in ) further enhance lipid solubility, critical for blood-brain barrier penetration .

Synthetic Routes: Benzofuran derivatives are typically synthesized via cyclization of phenolic precursors or functionalization of preformed benzofuran cores (). For example, dibromoacetyl groups () are introduced via electrophilic substitution, while esterifications (e.g., ) employ acyl chlorides or anhydrides .

Pharmacological Potential: Compounds with halogens or bulky substituents () are often prioritized for antimicrobial screening, as seen in ’s discussion of benzofuran-based antifungal agents . The target compound’s ethoxy-oxoethoxy group may favor solubility, making it suitable for oral formulations.

生物活性

2-Methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate is a synthetic compound belonging to the benzofuran class, which has been recognized for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The compound's chemical structure can be represented as follows:

This structure features a benzofuran core, which is known for contributing to various biological effects.

1. Antitumor Activity

Research indicates that benzofuran derivatives exhibit significant antitumor properties. For instance, a study demonstrated that certain benzofuran compounds showed promising results against various cancer cell lines. Notably, compounds derived from benzofuran have been shown to inhibit cell growth in ovarian cancer cells (IC50 values around 11-12 μM) and other malignancies, including leukemia and colon cancer .

| Cancer Type | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|

| Ovarian Cancer (OVCAR) | 56.45 | 12 |

| Colon Cancer (HCT-116) | 72.14 | 10 |

| Leukemia (K-562) | 60.89 | 11 |

2. Antioxidant Properties

Benzofuran derivatives have also been studied for their antioxidant capabilities. The ability to scavenge free radicals is crucial in preventing oxidative stress-related diseases. Compounds similar to 2-Methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate have shown significant DPPH radical scavenging activity, comparable to standard antioxidants like ascorbic acid .

3. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly in inhibiting tyrosinase, an enzyme involved in melanin production. This property can be beneficial in treating hyperpigmentation disorders and skin conditions related to excessive melanin .

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Interaction : The hydroxyl groups in the compound can form hydrogen bonds with active sites on enzymes, modulating their activity.

- Cellular Uptake : The presence of ethoxy and methoxy groups enhances lipophilicity, facilitating cellular uptake and bioavailability.

These interactions lead to various biological effects, including anti-inflammatory and anticancer activities.

Case Studies

Several studies have focused on the biological effects of benzofuran derivatives:

- Study on Anticancer Activity : A series of benzofuran derivatives were synthesized and tested against multiple cancer cell lines. The most active compounds showed IC50 values below 15 μM for ovarian cancer cells, indicating strong potential for further development as anticancer agents .

- Antioxidant Activity Assessment : Compounds were evaluated using DPPH and ABTS assays, revealing that certain derivatives exhibited radical scavenging activities exceeding those of traditional antioxidants .

Q & A

Q. What are the optimal reaction conditions for synthesizing 2-Methoxyethyl 5-(2-ethoxy-2-oxoethoxy)-2-methyl-1-benzofuran-3-carboxylate?

- Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution. For analogous benzofuran carboxylates, refluxing with potassium hydroxide (KOH) in a methanol-water solvent system (e.g., 10 mL water and 10 mL methanol) for 5 hours under controlled pH (acidification to pH 1 with HCl) is effective for deprotection or intermediate formation . Reaction yields (e.g., 82%) and purity can be improved via column chromatography (ethyl acetate as eluent) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodological Answer : Use a combination of:

- Melting Point Analysis : Compare observed values (e.g., 436–437 K for similar derivatives) with literature .

- Chromatography : TLC (Rf = 0.65 in ethyl acetate) for preliminary purity checks .

- Spectroscopy : IR for ester C=O (~1700 cm⁻¹) and benzofuran ring vibrations; ¹H/¹³C NMR for substituent positioning (e.g., methoxyethyl protons at δ 3.2–4.5 ppm) .

Q. What are the key stability considerations for storage and handling?

- Methodological Answer :

- Storage : Keep under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis of ester groups.

- Light Sensitivity : Benzofuran derivatives are prone to photodegradation; use amber glassware .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of this compound?

- Methodological Answer : X-ray crystallography reveals centrosymmetric dimers formed via O–H⋯O hydrogen bonds (bond length ~2.68 Å) between carboxyl groups. Planarity of the benzofuran ring (mean deviation ≤0.005 Å) enhances π-π stacking . Computational studies (DFT) can quantify interaction energies and predict packing motifs .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions?

- Methodological Answer : The methoxyethyl and ethoxy-oxoethoxy groups act as electron-donating substituents, activating the benzofuran core for electrophilic substitution. Hammett constants (σ) or Fukui indices (DFT) quantify substituent effects . For example, meta-substitution on the benzofuran ring reduces steric hindrance in Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions between spectroscopic and computational data?

- Methodological Answer :

- NMR vs. DFT : Compare experimental ¹³C shifts with DFT-calculated values (e.g., B3LYP/6-31G* basis set). Deviations >5 ppm suggest conformational flexibility or solvent effects .

- IR vs. XRD : Discrepancies in carbonyl stretching frequencies may arise from crystal packing forces not modeled in gas-phase DFT .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。